molecular formula C7H10F2O4 B13900161 5,5-Difluoro-2-methoxycarbonyl-pentanoic acid

5,5-Difluoro-2-methoxycarbonyl-pentanoic acid

Cat. No.: B13900161
M. Wt: 196.15 g/mol
InChI Key: DUZHRAQKBQRKMX-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-methoxycarbonyl-pentanoic acid is an organic compound with the molecular formula C7H10F2O4. It is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a pentanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-methoxycarbonyl-pentanoic acid typically involves the introduction of fluorine atoms and the methoxycarbonyl group onto a pentanoic acid precursor. One common method involves the fluorination of a suitable pentanoic acid derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The methoxycarbonyl group can be introduced through esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-methoxycarbonyl-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5,5-Difluoro-2-methoxycarbonyl-pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-methoxycarbonyl-pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and methoxycarbonyl group can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,5-Difluoro-2-methoxycarbonyl-hexanoic acid: Similar structure with an additional carbon in the backbone.

    5,5-Difluoro-2-methoxycarbonyl-butanoic acid: Similar structure with one less carbon in the backbone.

    5,5-Difluoro-2-methoxycarbonyl-propanoic acid: Similar structure with two fewer carbons in the backbone.

Uniqueness

5,5-Difluoro-2-methoxycarbonyl-pentanoic acid is unique due to its specific combination of fluorine atoms and methoxycarbonyl group on a pentanoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10F2O4

Molecular Weight

196.15 g/mol

IUPAC Name

5,5-difluoro-2-methoxycarbonylpentanoic acid

InChI

InChI=1S/C7H10F2O4/c1-13-7(12)4(6(10)11)2-3-5(8)9/h4-5H,2-3H2,1H3,(H,10,11)

InChI Key

DUZHRAQKBQRKMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(F)F)C(=O)O

Origin of Product

United States

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